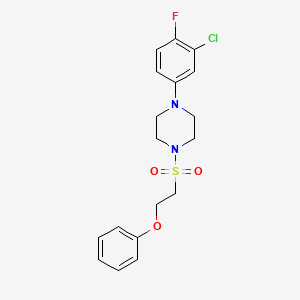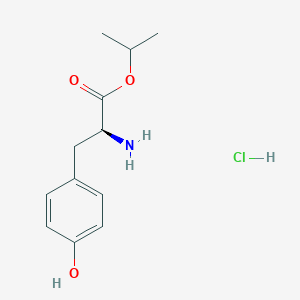![molecular formula C18H18N4O3 B2721309 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034372-28-4](/img/structure/B2721309.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are annulated uracil derivatives that have received considerable attention over the past years due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, such as the compound , has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . This methodology offers significant improvements for the synthesis of pyrido[2,3-d]pyrimidine derivatives with regard to the yield of products, simplicity in operation, and green aspects by avoiding toxic catalysts and solvents .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by scanning electron microscopy, transmission electron microscopy, and X-ray diffraction . The results confirmed the nanocrystalline MgO particle size is approximately 50 nm .Chemical Reactions Analysis
The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of pyrido[2,3-d]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized and evaluated the biological activities of various derivatives related to N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide. For instance, studies have demonstrated the synthesis of novel pyrazolopyrimidines derivatives, showcasing anticancer and anti-5-lipoxygenase agents' potential, highlighting the versatility of the pyrimidine backbone in medicinal chemistry (Rahmouni et al., 2016). Furthermore, efficient synthesis methods have been developed for related compounds, providing practical access to novel chemotypes in the development of DGAT-1 inhibitors, emphasizing the compound's significance in exploring therapeutic targets (Bahnck et al., 2012).
Chemoselective Reactions and Antimicrobial Activity
Research has also focused on chemoselective reactions of related compounds, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These studies provide insights into the reactivity of these compounds and their potential applications in creating chiral centers for drug synthesis (Hajji et al., 2002). Additionally, derivatives have been synthesized with demonstrated antistaphylococcal activity, highlighting the potential for developing new antimicrobial agents based on the pyrimidine scaffold (Kostenko et al., 2008).
Novel Compounds with Anticancer Potential
The discovery and development of novel compounds based on the pyrimidine structure, such as MGCD0103, have shown promising anticancer activities. These compounds selectively inhibit histone deacetylase, a key target in cancer therapy, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer (Zhou et al., 2008).
Wirkmechanismus
While the specific mechanism of action for “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” is not mentioned in the search results, pyrido[2,3-d]pyrimidines in general have been reported to inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture . The activity is attributed to inhibition of dihydrofolate reductase (DHFR) .
Zukünftige Richtungen
The future directions for “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given their wide range of activities, these compounds could be potential candidates for drug development .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-7,10H,8-9,11-12H2,(H,19,23)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWXXIUNABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2721241.png)


![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)


![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)